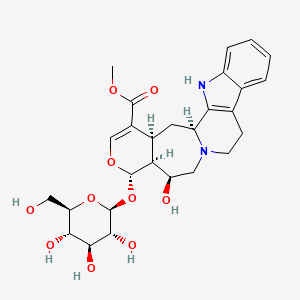

3-Dihydrocadambine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (1S,15S,16S,17S,21S)-15-hydroxy-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18-oxa-3,13-diazapentacyclo[11.9.0.02,10.04,9.016,21]docosa-2(10),4,6,8,19-pentaene-20-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O10/c1-36-25(35)15-11-37-26(39-27-24(34)23(33)22(32)19(10-30)38-27)20-14(15)8-17-21-13(6-7-29(17)9-18(20)31)12-4-2-3-5-16(12)28-21/h2-5,11,14,17-20,22-24,26-28,30-34H,6-10H2,1H3/t14-,17+,18-,19-,20+,22-,23+,24-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZGKRAKJFZQAY-SBAWYOAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC3C4=C(CCN3CC2O)C5=CC=CC=C5N4)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C[C@H]3C4=C(CCN3C[C@H]2O)C5=CC=CC=C5N4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969664 | |

| Record name | Methyl 4-(hexopyranosyloxy)-5-hydroxy-4,4a,5,6,8,9,14,14b,15,15a-decahydropyrano[4'',3'':4',5']azepino[1',2':1,2]pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54483-84-0 | |

| Record name | 3α-Dihydrocadambine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54483-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Dihydrocadambine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054483840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(hexopyranosyloxy)-5-hydroxy-4,4a,5,6,8,9,14,14b,15,15a-decahydropyrano[4'',3'':4',5']azepino[1',2':1,2]pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Biosynthetic Pathway of 3-Dihydrocadambine in Neolamarckia cadamba: From Precursor to Bioactive Alkaloid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Neolamarckia cadamba (Roxb.) Bosser, commonly known as the Kadamba tree, is a prominent species in the Rubiaceae family and a rich source of complex monoterpenoid indole alkaloids (MIAs).[1][2] These compounds, including cadambine and its derivative 3-dihydrocadambine, exhibit a wide range of significant pharmacological activities, such as anti-inflammatory, analgesic, and antimalarial properties.[3][4][5] This technical guide provides a comprehensive overview of the biosynthetic pathway leading to 3-dihydrocadambine, a major bioactive constituent of N. cadamba.[3] We will dissect the pathway starting from the universal MIA precursor, strictosidine, and detail the key enzymatic steps and intermediates. This document integrates current genomic and biochemical knowledge to present a putative, yet well-supported, pathway. Furthermore, it provides detailed experimental protocols for the discovery and functional characterization of the enzymes involved, offering a practical framework for researchers in natural product biosynthesis and drug development.

Introduction: The Significance of Neolamarckia cadamba and its Alkaloids

Neolamarckia cadamba has a long history in traditional medicine, particularly in South and Southeast Asia.[2][6] Modern phytochemical investigations have revealed that its therapeutic effects are largely attributable to a diverse array of MIAs.[1][6] Among these, 3-dihydrocadambine, cadambine, and 3β-isodihydrocadambine are major glycosidic MIAs that accumulate in the plant's bark and leaves.[5] The complex architecture of these molecules makes chemical synthesis challenging, positioning the plant's biosynthetic machinery as a compelling target for understanding and potentially harnessing for production.[7] Elucidating the biosynthetic pathway is the foundational step toward metabolic engineering strategies aimed at enhancing the yield of these valuable compounds.

The Common Trunk: Synthesis of the Universal Precursor, Strictosidine

All monoterpenoid indole alkaloids, including 3-dihydrocadambine, originate from the pivotal precursor 3-α(S)-strictosidine.[8][9] The formation of strictosidine is a convergence of two major metabolic pathways:

-

The Shikimate Pathway: Produces the amino acid L-tryptophan, which is subsequently decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.[10]

-

The Terpenoid (MEP/MVA) Pathway: Generates the iridoid monoterpene, secologanin.[10]

The key convergent step is a stereospecific Pictet-Spengler condensation between tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase (STR) .[9] This reaction is the first committed step in the biosynthesis of nearly all MIAs.[9][11] Genomic studies of N. cadamba have successfully identified the gene encoding this crucial enzyme, designated NcSTR1.[5][12]

The Gateway to Diversity: Activation by Strictosidine β-Glucosidase

Strictosidine itself is a stable glucoside. To enter the downstream pathways that generate the vast diversity of MIA skeletons, it must be activated. This activation is accomplished by strictosidine β-glucosidase (SGD) , which cleaves the glucose moiety.[10][13] This deglycosylation event generates a highly reactive and unstable aglycone intermediate.[13] This intermediate exists in equilibrium between several forms, including 4,21-dehydrogeissoschizine, which serves as the substrate for the next branching point in the pathway.[14][15][16]

The Core Pathway: Proposed Biosynthesis of 3-Dihydrocadambine

While not all enzymes have been functionally characterized in N. cadamba, a robust biosynthetic pathway can be proposed based on genomic data from N. cadamba and well-established pathways for related MIAs in other species.[5][10] The pathway from the strictosidine aglycone to 3-dihydrocadambine involves a series of oxidations, reductions, and cyclizations.

The strictosidine aglycone is converted to key intermediates, including 19E-geissoschizine, which is a pivotal branch point for several major MIA classes.[15][16] The formation of the corynanthe-type skeleton, which is the core of 3-dihydrocadambine, requires specific reductive steps. Enzymes from the medium-chain dehydrogenase/reductase (MDR) superfamily are critical at this stage, catalyzing the reduction of iminium intermediates to form the stable alkaloid scaffold.[14][17]

Below is a diagrammatic representation of the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway to 3-dihydrocadambine.

Experimental Elucidation: Protocols and Methodologies

The validation of the proposed pathway relies on robust experimental evidence. The availability of the N. cadamba genome provides a powerful tool for gene discovery, which must be followed by rigorous biochemical characterization.[5]

Workflow for Gene Discovery and Functional Validation

The process begins with identifying candidate genes from genomic or transcriptomic data and proceeds through heterologous expression to in vitro functional assays. This systematic approach ensures that enzyme function is directly and unambiguously linked to a specific gene.

Caption: Workflow for enzyme discovery and characterization.

Protocol: Heterologous Expression and In Vitro Assay of a Candidate Reductase

This protocol provides a self-validating system to confirm the function of a candidate Medium-Chain Dehydrogenase/Reductase (MDR) potentially involved in the final reduction steps of the 3-dihydrocadambine pathway.

Objective: To express a candidate N. cadamba MDR in E. coli and test its ability to reduce a putative precursor in vitro.

Materials:

-

N. cadamba cDNA library

-

pET-28a(+) expression vector (or similar, with N-terminal His-tag)

-

E. coli BL21(DE3) competent cells

-

Primers specific to the candidate MDR gene

-

LB medium, IPTG, Kanamycin

-

Ni-NTA affinity chromatography column

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10% glycerol

-

Substrate: Putative precursor (e.g., cadambine or a related iminium species)

-

Cofactor: NADPH

-

LC-MS/MS system

Methodology:

Part A: Gene Cloning and Protein Expression

-

PCR Amplification: Amplify the full-length coding sequence of the candidate MDR gene from the N. cadamba cDNA library using sequence-specific primers with appropriate restriction sites.

-

Vector Ligation: Digest both the PCR product and the pET-28a(+) vector with the corresponding restriction enzymes. Ligate the gene into the vector.

-

Transformation: Transform the resulting plasmid into E. coli BL21(DE3) cells.

-

Culture Growth: Inoculate a 5 mL LB medium starter culture (with Kanamycin) with a single colony and grow overnight at 37°C. Use this to inoculate 500 mL of LB medium.

-

Induction: Grow the large culture at 37°C until the OD600 reaches 0.6-0.8. Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.

-

Harvesting: Incubate for 16-18 hours at 18°C. Harvest the cells by centrifugation.

Part B: Protein Purification and Enzyme Assay 7. Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using sonication. 8. Purification: Clarify the lysate by centrifugation. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column and elute the His-tagged protein using an imidazole gradient. Confirm purity with SDS-PAGE. 9. Enzyme Assay: Set up the reaction in a microfuge tube:

- 50 µL Reaction Buffer

- 1 mM NADPH

- 100 µM Substrate

- 5 µg purified enzyme

- Bring the final volume to 100 µL with nuclease-free water.

- Control: Prepare an identical reaction without the enzyme.

- Incubation: Incubate at 30°C for 2 hours.

- Quenching & Extraction: Stop the reaction by adding 100 µL of ethyl acetate. Vortex thoroughly and centrifuge. Collect the organic layer.

- Analysis: Analyze the extracted product by LC-MS/MS, comparing the reaction sample to the no-enzyme control and an authentic standard of 3-dihydrocadambine if available. A new peak in the enzyme-containing sample with the correct mass-to-charge ratio (m/z) for 3-dihydrocadambine confirms the enzyme's function.

Quantitative Data: Alkaloid Accumulation

The distribution and concentration of MIAs can vary significantly between different tissues and seasons. Understanding this distribution is crucial for both basic research and commercial applications. A study by Selvakumar et al. quantified several strictosidine-derived indole alkaloids in various tissues of N. cadamba.[12]

| Indole Alkaloid | Tissue | Concentration (µg/g dry weight) | Season | Reference |

| Dihydrocadambine | Stem, Leaves, Stem Bark | Quantified | Pre-monsoon, Monsoon, Post-monsoon | [12] |

| Strictosamide | Stem Bark | 977.5 ± 1.9 | Post-monsoon | [12] |

| Vincosamide | Stem Bark | 64.7 ± 2.8 | Post-monsoon | [12] |

| Strictosidine | Stem, Leaves, Stem Bark | Quantified | Pre-monsoon, Monsoon, Post-monsoon | [12] |

| Cadambine Acid | Stem, Leaves, Stem Bark | Quantified | Pre-monsoon, Monsoon, Post-monsoon | [12] |

Note: Specific concentration values for dihydrocadambine were not detailed in the abstract but its presence was confirmed and quantified across tissues and seasons.[12]

Conclusion and Future Outlook

The biosynthetic pathway of 3-dihydrocadambine in Neolamarckia cadamba is a complex and elegant example of plant specialized metabolism. While the upstream pathway leading to the central intermediate strictosidine is well-understood, the specific enzymes responsible for the downstream modifications remain largely putative. The availability of a high-quality genome for N. cadamba has opened the door for the complete elucidation of this pathway through the experimental approaches outlined in this guide.[5]

Future research should focus on:

-

Systematic Functional Characterization: Using the described workflow to identify and characterize all remaining enzymes in the pathway.

-

Structural Biology: Solving the crystal structures of key enzymes to understand the basis of their substrate specificity and catalytic mechanisms.

-

Metabolic Engineering: Reconstituting the complete pathway in a heterologous host, such as Saccharomyces cerevisiae, to enable sustainable and scalable production of 3-dihydrocadambine and related alkaloids.[7]

Successfully unraveling and harnessing this pathway will not only advance our fundamental understanding of plant biochemistry but also pave the way for the development of new therapeutics derived from this remarkable medicinal plant.

References

- Caputi, L., & O’Connor, S. E. (2025). A Tight-Knit Family: The Medium-Chain Dehydrogenase/Reductases of Monoterpene Indole Alkaloid Biosynthesis. PMC.

-

Mondal, D., & Natesan, S. (2023). A review of Kadamba (Neolamarckia cadamba): an invaluable medicinal plant. ResearchGate. [Link]

-

Selvakumar, D., et al. (2025). Structure Characterization of Strictosidine‐Derived Indole Alkaloids and Their Tissue‐Specific Accumulation in Neolamarckia cadamba Using UHPLC–MS/MS and Principal Component Analysis. ResearchGate. [Link]

-

Lopes, A. A., et al. (2021). Directed Biosynthesis of Mitragynine Stereoisomers. MPG.PuRe. [Link]

-

Stavrinides, A., et al. (2021). Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis. PMC. [Link]

-

Patel, D. A., et al. (2019). Pharmacognostical Evaluation and Phytochemical Screening of Neolamarckia Cadamba. Juniper Publishers. [Link]

-

Singh, M., et al. (2023). Neolamarckia cadamba: A Comprehensive review on its Physiological, Ecological, Phytochemical and Pharmacological Perspectives. Eco. Env. & Cons. [Link]

-

Kumar, S., et al. (2026). Phytotherapeutic Prospects of Neolamarckia cadamba: Mechanistic Insights into its Biological Activities. Preprints.org. [Link]

-

Qu, Y., et al. (2018). Solution of the multistep pathway for assembly of corynanthean, strychnos, iboga, and aspidosperma monoterpenoid indole alkaloids from 19E-geissoschizine. PNAS. [Link]

-

Barleben, L., et al. (2005). Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family. PMC. [Link]

-

Wikipedia contributors. (2023). Strictosidine synthase. Wikipedia. [Link]

-

Yuan, H., et al. (2025). Four New Indole Alkaloids from Neolamarckia cadamba. ResearchGate. [Link]

-

Lopes, A. A., et al. (2023). Directed Biosynthesis of Mitragynine Stereoisomers. Journal of the American Chemical Society. [Link]

-

Zhao, X., et al. (2021). The predicted cadambine biosynthetic pathway and monoterpenoid indole... ResearchGate. [Link]

-

El-Shazly, A., & El-Sayed, M. (2020). Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids. MDPI. [Link]

-

Singh, A., & Sharma, P. K. (2025). Neolamarckia cadamba in Obesity Management: A Comprehensive Review of Phytochemistry, Mechanisms, and Safety. Authorea Preprints. [Link]

-

Zhao, X., et al. (2021). Chromosome-level assembly of the Neolamarckia cadamba genome provides insights into the evolution of cadambine biosynthesis. The Plant Journal. [Link]

-

Salim, V., & De Luca, V. (2016). Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. MDPI. [Link]

- Geerlings, A., et al. (2000). Strictosidine glucosidase from catharanthus roseus and its use in alkaloid production.

-

National Center for Biotechnology Information. (n.d.). 3alpha-Dihydrocadambine. PubChem. [Link]

-

Kumar, A., et al. (2022). Neolamarckia cadamba: A Comprehensive Review of Its Botanical, Ethnobotanical, Phytochemical, and Industrial Significance. Neuroquantology. [Link]

-

Dubey, A., et al. (2011). A Review on Phytochemical, Pharmacological and toxicological studies on Neolamarckia cadamba. Scholars Research Library. [Link]

-

Stöckigt, J., et al. (2020). Inverted Binding of Non-natural Substrates in Strictosidine Synthase Leads to a Switch of Stereochemical Outcome in Enzyme-Catalyzed Pictet–Spengler Reactions. Journal of the American Chemical Society. [Link]

Sources

- 1. envirobiotechjournals.com [envirobiotechjournals.com]

- 2. neuroquantology.com [neuroquantology.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. WO2000042200A1 - Strictosidine glucosidase from catharanthus roseus and its use in alkaloid production - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Tight-Knit Family: The Medium-Chain Dehydrogenase/Reductases of Monoterpene Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. pure.mpg.de [pure.mpg.de]

3-Dihydrocadambine: Physicochemical Profiling, Isolation Methodologies, and Pharmacological Applications

Executive Summary

3-Dihydrocadambine (PubChem CID: 162138) is a complex, polyoxygenated indole alkaloid predominantly isolated from the bark and leaves of Neolamarckia cadamba and Uncaria tomentosa (Cat's Claw) 1. Historically recognized within ethnomedicine for its anti-inflammatory properties, modern high-throughput screening has repositioned this molecule as a high-value scaffold for antiviral drug development. This whitepaper synthesizes the physicochemical properties of 3-dihydrocadambine and provides a causality-driven, self-validating protocol for its extraction and pharmacological evaluation.

Physicochemical Properties & Molecular Weight Analysis

To effectively extract, isolate, and formulate 3-dihydrocadambine, researchers must first understand its physicochemical constraints. The molecule's highly oxygenated structure dictates its behavior in both solvent systems and biological matrices 2.

The table below summarizes its core quantitative data and the direct methodological implications of each property:

| Parameter | Value | Pharmacological & Methodological Causality |

| Molecular Formula | C₂₇H₃₄N₂O₁₀ | Indicates a complex, highly oxygenated indole alkaloid structure. |

| Molecular Weight | 546.6 g/mol | Exceeds the traditional Lipinski Rule of 5 (<500 Da), suggesting restricted passive diffusion and a reliance on active transport or peripheral target engagement. |

| Monoisotopic Mass | 546.2213 Da | Serves as the exact mass target for UHPLC-ESI-HRMS validation protocols. |

| XLogP3 | -0.4 | Highly hydrophilic; necessitates polar extraction solvents (e.g., aqueous ethanol) and limits passive lipid bilayer permeability. |

| Polar Surface Area (PSA) | 174 Ų | High PSA (>140 Ų) restricts passive blood-brain barrier (BBB) penetration, directing therapeutic focus toward systemic or viral targets. |

| Hydrogen Bond Donors | 6 | High capacity for target protein interaction (e.g., forming stable complexes with viral protease catalytic dyads). |

| Hydrogen Bond Acceptors | 10 | Enhances solubility in aqueous physiological environments and hydroalcoholic extraction matrices. |

Extraction & Isolation Protocol (A Self-Validating System)

Because 3-dihydrocadambine has a negative XLogP3 (-0.4) and a high Polar Surface Area (174 Ų), traditional non-polar extraction methods (e.g., hexane or chloroform maceration) will fail to yield significant quantities. The following protocol utilizes a polarity-matched hydroalcoholic system, coupled with immediate mass spectrometry validation to ensure the target is captured before resource-intensive purification 3.

Step 1: Matrix Disruption and Hydroalcoholic Maceration

-

Action: Pulverize Uncaria tomentosa or Neolamarckia cadamba bark to a fine powder (particle size < 0.5 mm). Macerate in an 80:20 Ethanol:Water (v/v) solution at 40°C for 48 hours.

-

Causality: The high ethanol concentration disrupts the hydrogen-bonded networks of the plant's cellulose matrix, while the 20% aqueous fraction ensures the solubilization of the highly polar, glycosidic-like alkaloid structures.

Step 2: Solvent Partitioning and Defatting

-

Action: Filter the crude extract and concentrate via rotary evaporation. Resuspend the residue in MS-grade water and partition against hexanes (1:1 v/v) three times. Discard the hexane layer.

-

Causality: This step removes lipophilic interferences (waxes, non-polar terpenes) while retaining the hydrophilic 3-dihydrocadambine in the aqueous phase, significantly reducing the complexity of the matrix.

Step 3: Self-Validating UHPLC-ESI-HRMS Screening

-

Action: Inject a 1 µL aliquot of the aqueous fraction into a UHPLC system coupled to an Orbitrap HRMS operating in positive electrospray ionization (ESI+) mode.

-

Causality & Validation: Before proceeding to preparative isolation, you must confirm the presence of the target. Filter the MS data for the exact monoisotopic mass of [M+H]+ at m/z 547.2286 . If this peak is absent, the extraction has failed, preventing wasted effort on downstream purification.

Step 4: Preparative HPLC Isolation

-

Action: Subject the validated aqueous fraction to prep-HPLC using a C18 reverse-phase column. Employ a gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

-

Causality: The mildly acidic mobile phase ensures the nitrogen atoms in the indole alkaloid remain protonated, improving peak shape and resolution during chromatographic separation.

Pharmacological Workflows & Mechanisms

The unique structural topology of 3-dihydrocadambine—specifically its dense array of hydrogen bond donors and acceptors—makes it an exceptional candidate for disrupting protein-protein interactions in viral pathogens.

Antiviral Activity & Target Interactions

Recent molecular docking and in vitro assays have demonstrated that 3-dihydrocadambine exhibits a high binding score (-7.1 kcal/mol) against the SARS-CoV-2 spike glycoprotein in its open state 4. Furthermore, it has been investigated as a potent inhibitor of the viral main protease (3CLpro/Mpro) 5. The abundance of hydroxyl groups allows the molecule to form stable hydrogen bonds with the catalytic dyad of the protease, effectively halting viral replication. Hydroalcoholic extracts containing this alkaloid have shown up to 92.7% inhibition of SARS-CoV-2 infectious viral particles in Vero E6 cell assays 4.

Workflow from extraction to pharmacological validation of 3-dihydrocadambine.

Conclusion & Future Perspectives

3-dihydrocadambine represents a paradigm of how physicochemical properties dictate both laboratory workflows and therapeutic applications. Its high polarity and dense hydrogen-bonding network require specific hydroalcoholic extraction parameters, but these same properties enable it to act as a potent disruptor of viral glycoproteins and proteases. As research into Uncaria tomentosa and Neolamarckia cadamba accelerates, leveraging self-validating HRMS protocols will be critical for standardizing the isolation of this promising alkaloid for advanced preclinical trials.

References

-

Title: 3alpha-Dihydrocadambine | C27H34N2O10 | CID 162138 Source: PubChem - NIH URL: [Link]

-

Title: Traditional uses, phytochemistry and pharmacological properties of Neolamarckia cadamba: A review Source: PubMed - NIH URL: [Link]

-

Title: Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology Source: MDPI URL: [Link]

-

Title: The Hydroalcoholic Extract of Uncaria tomentosa (Cat's Claw) Inhibits the Infection of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) In Vitro Source: PMC - NIH URL: [Link]

-

Title: Investigating Potential Inhibitory Effect of Uncaria tomentosa (Cat's Claw) against the Main Protease 3CL pro of SARS-CoV-2 by Molecular Modeling Source: ResearchGate URL: [Link]

Sources

- 1. Traditional uses, phytochemistry and pharmacological properties of Neolamarckia cadamba: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3alpha-Dihydrocadambine | C27H34N2O10 | CID 162138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology | MDPI [mdpi.com]

- 4. The Hydroalcoholic Extract of Uncaria tomentosa (Cat's Claw) Inhibits the Infection of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Monoterpenoid Indole Alkaloid 3-Dihydrocadambine: Ethnopharmacological Origins, Structural Discovery, and Pharmacological Validation

Executive Summary The transition of traditional botanical remedies into molecularly defined therapeutic agents requires rigorous structural and pharmacological validation. This technical guide explores the ethnopharmacological origins, historical discovery, and validated pharmacological profile of 3-dihydrocadambine (CID: 162138), a complex monoterpenoid indole alkaloid (MIA). By bridging historical context with modern in vitro and in vivo data, this whitepaper provides researchers and drug development professionals with an authoritative framework for understanding the compound's potent anti-inflammatory, analgesic, and emerging antiviral properties.

Ethnopharmacological Context and Historical Discovery

Neolamarckia cadamba (syn. Anthocephalus cadamba) and various Uncaria species (such as Uncaria tomentosa, or Cat's claw) have served as cornerstones in traditional medicine systems. In the Dai ethnopharmacy of Yunnan, China, and Ayurvedic traditions in India, N. cadamba has been historically utilized as an aqueous decoction to treat fever, pruritus, uterine complaints, and inflammatory cascades 1.

The Causality of Traditional Formulations: The traditional use of hot water decoctions was not accidental; it effectively extracted the highly water-soluble glycosidic forms of these alkaloids. When practitioners boiled the leaves and bark, they concentrated glycosylated MIAs, providing the bioavailable precursors necessary for the observed antipyretic and analgesic effects.

Systematic phytochemical investigations of these extracts eventually led to the isolation of 3-dihydrocadambine 2. Structurally, it is a complex MIA featuring a fused pentacyclic core and a glycosidic linkage. The definitive isolation of its specific stereoisomer, 3β-dihydrocadambine , marked a turning point in natural product chemistry, allowing researchers to attribute the plant's potent biological properties to specific molecular targets rather than crude, undefined synergistic effects 3.

Pharmacological Profile and Mechanism of Action

As an application scientist evaluating lead compounds, the transition from ethnobotanical claims to validated pharmacological pathways is critical. 3β-dihydrocadambine has demonstrated remarkable efficacy in modulating the immune response and presents novel binding affinities.

-

Anti-inflammatory & Analgesic Pathways: In vitro assays reveal that 3β-dihydrocadambine significantly inhibits the secretion of key pro-inflammatory mediators, specifically Cyclooxygenase-2 (COX-2), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) 3. The suppression of these cytokines indicates an upstream modulation, likely preventing the nuclear translocation of the NF-κB protein complex, a primary regulator of inflammatory signaling 4.

-

Emerging Antiviral Potential: Recent computational and molecular dynamics studies have identified 3-dihydrocadambine as a high-affinity ligand for the SARS-CoV-2 spike glycoprotein in its open state. The stability of the docked protein-ligand complexes suggests potential applications as a prophylactic or adjunctive antiviral agent 5.

Mechanism of action of 3β-dihydrocadambine in downregulating pro-inflammatory signaling pathways.

Quantitative Pharmacological Data

To provide a rigorous benchmark for drug development professionals, the following table synthesizes the quantitative efficacy of 3β-dihydrocadambine across validated experimental models.

| Compound / Fraction | Assay Type | Target / Model | Concentration / Dose | Observed Pharmacological Effect |

| 3β-dihydrocadambine | In vitro | COX-2, IL-1β, TNF-α | 10 μg/mL | Remarkable inhibition of inflammatory mediator secretion; outperformed dexamethasone control in specific assays. |

| 3β-dihydrocadambine | In vivo | Carrageenan-induced paw edema (Mice) | 100 mg/kg | Significant reduction in paw edema volume, demonstrating systemic anti-inflammatory bioavailability. |

| 3β-dihydrocadambine | In vivo | Acetic acid-induced writhing (Mice) | 100 mg/kg | Decreased the number of writhing events, validating central/peripheral analgesic properties. |

| Ethyl Acetate (EA) Fraction | In vivo | Paw edema & Writhing | 200 – 400 mg/kg | Ameliorated nociception and edema, confirming the EA fraction as the alkaloid-rich active pool. |

Data synthesized from recent in vivo and in vitro pharmacological validations 3.

Experimental Workflow: Isolation and Self-Validating Protocol

In natural product drug discovery, reproducibility is paramount. The following protocol details the isolation of 3β-dihydrocadambine from N. cadamba leaves. Every step is designed as a self-validating system to ensure compound integrity, preventing the common pitfall of artifact generation (e.g., oxidation or isomerization) during extraction.

Isolation workflow of 3β-dihydrocadambine featuring self-validating quality control checkpoints.

Step-by-Step Methodology:

-

Cold Methanolic Extraction (ME):

-

Procedure: Macerate 1.0 kg of air-dried, pulverized N. cadamba leaves in 100% Methanol at room temperature for 72 hours (repeated 3x).

-

Causality & Validation: Cold extraction prevents the thermal degradation of heat-labile glycosidic bonds. Validation Checkpoint: Calculate the dry weight yield of the ME extract; a yield of 8-12% (w/w) confirms optimal cell wall penetration and solubilization.

-

-

Liquid-Liquid Partitioning:

-

Procedure: Suspend the ME extract in distilled water and partition sequentially with petroleum ether (to remove lipophilic waxes) and ethyl acetate (EA).

-

Causality & Validation: Ethyl acetate provides the precise dielectric constant required to selectively partition MIAs away from highly polar, water-soluble tannins. Validation Checkpoint: Perform Thin Layer Chromatography (TLC) on the EA fraction using Dragendorff's reagent; the appearance of distinct orange spots confirms the enrichment of alkaloids.

-

-

Silica Gel Column Chromatography:

-

Procedure: Load the EA fraction onto a silica gel column (200-300 mesh). Elute with a gradient solvent system of Chloroform:Methanol (from 100:0 to 50:50, v/v).

-

Causality & Validation: Silica gel fractionates the complex mixture based on polarity. Validation Checkpoint: Pool fractions based on identical TLC profiles to ensure the concentration of the target mass range and eliminate background noise.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Procedure: Subject the alkaloid-rich sub-fractions to Prep-HPLC (C18 column, Mobile phase: Acetonitrile/Water with 0.1% Formic Acid, UV detection at 254 nm).

-

Causality & Validation: Prep-HPLC is mandatory to resolve stereoisomers (e.g., separating 3β-dihydrocadambine from 3α-dihydrocadambine) based on subtle hydrophobic interactions. Validation Checkpoint: Confirm the absolute configuration and purity (>98%) of the isolated peak using 1D/2D NMR (1H, 13C, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS) before proceeding to biological assays.

-

Conclusion and Future Perspectives

The trajectory of 3-dihydrocadambine from an ethnopharmacological staple to a molecularly defined anti-inflammatory agent underscores the value of rigorous phytochemical investigation. For drug development professionals, the compound presents a highly viable scaffold. Future research should prioritize pharmacokinetic (PK) profiling and structure-activity relationship (SAR) studies to optimize its bioavailability and further explore its binding affinity to viral glycoproteins.

References

- Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids.

- Traditional uses, phytochemistry and pharmacological properties of Neolamarckia cadamba: A review. PubMed - NIH.

- Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegener

- 3alpha-Dihydrocadambine | C27H34N2O10 | CID 162138. PubChem - NIH.

- Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology. MDPI.

Sources

- 1. Traditional uses, phytochemistry and pharmacological properties of Neolamarckia cadamba: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3alpha-Dihydrocadambine | C27H34N2O10 | CID 162138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Isolation, Pharmacological Mechanisms, and Therapeutic Potential of 3-Dihydrocadambine from Rubiaceae

Target Audience: Researchers, Phytochemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The Rubiaceae family is a prolific source of bioactive secondary metabolites, particularly monoterpenoid indole alkaloids (MIAs). Among these, 3-dihydrocadambine (C₂₇H₃₄N₂O₁₀) has emerged as a high-value lead compound[1]. Structurally characterized as a gluco-indole alkaloid, it features a complex pentacyclic framework coupled with a glycosidic moiety[2]. Historically identified in traditional ethnobotanical practices across Asia and South America, recent pharmacological evaluations have validated its potent anti-inflammatory, analgesic, and hypotensive properties[3][4].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between botanical sourcing and clinical translation. This guide provides a deep dive into the causality behind its extraction chemistry, self-validating isolation protocols, and the molecular mechanisms driving its therapeutic efficacy.

Botanical Sourcing within the Rubiaceae Family

The biosynthesis of 3-dihydrocadambine begins with the condensation of tryptamine and secologanin to form strictosidine, a universal MIA precursor. However, the specific enzymatic pathways required to yield the cadambine skeleton are highly conserved within specific genera of the Rubiaceae family.

To optimize raw material sourcing for drug development, it is critical to select the appropriate species and tissue matrices. The table below summarizes the primary natural sources of 3-dihydrocadambine.

Table 1: Primary Natural Sources of 3-Dihydrocadambine

| Botanical Species | Common Name | Primary Tissue Source | Key Co-Metabolites |

| Neolamarckia cadamba | Kadam Tree | Bark, Leaves | Cadambine, Neocadambines A–D, Chlorogenic acid |

| Uncaria tomentosa | Cat's Claw | Bark, Root | Mitraphylline, Quinovic acid glycosides |

| Uncaria rhynchophylla | Gou Teng | Stems, Hooks | Rhynchophylline, Isorhynchophylline |

| Nauclea cadamba | - | Leaves | 3β-isodihydrocadambine |

Note: While Uncaria species yield trace amounts of 3-dihydrocadambine alongside oxindole alkaloids[5], Neolamarckia cadamba remains the most viable source for high-yield extraction[3].

Pharmacological Mechanisms and Efficacy

The therapeutic versatility of 3-dihydrocadambine stems from its ability to modulate multiple cellular signaling cascades.

Anti-Inflammatory and Analgesic Pathways

In vitro and in vivo studies have demonstrated that 3-dihydrocadambine significantly suppresses the secretion of pro-inflammatory mediators. In RAW 264.7 macrophage models, it inhibits the release of Cyclooxygenase-2 (COX-2), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α)[3]. The underlying causality is linked to the inhibition of the NF-κB pathway, preventing the nuclear translocation of transcription factors required for cytokine storm propagation[6].

Hypotensive and Antiviral Potential

Beyond inflammation, 3-dihydrocadambine isolated from Uncaria hooks has demonstrated profound hypotensive effects, reducing rat arterial blood pressure by 30 mmHg at a dose of 0.5 mg/kg intravenously[4]. Furthermore, recent in silico molecular dynamics simulations have identified 3-dihydrocadambine as a strong binding candidate against the SARS-CoV-2 spike glycoprotein (docking score of -7.1 kcal/mol), suggesting potential applications in antiviral adjuvant therapies[5].

Caption: Anti-inflammatory signaling pathway modulated by 3-dihydrocadambine.

Table 2: Quantitative Pharmacological Efficacy

| Biological Activity | Experimental Model | Target / Mechanism | Efficacy / Effective Dose |

| Anti-inflammatory | RAW 264.7 Macrophages | COX-2, IL-1β, TNF-α inhibition | Significant suppression at 10 μg/mL |

| Analgesic | Acetic acid-induced writhing | Reduction of pain mediators | Decreased writhing at 100 mg/kg (in vivo) |

| Hypotensive | Rat arterial blood pressure | Vasodilation / Systemic resistance | 30 mmHg reduction at 0.5 mg/kg i.v. |

| Antiviral | SARS-CoV-2 Spike Protein | Receptor binding domain occlusion | High docking score (-7.1 kcal/mol) |

Self-Validating Extraction and Isolation Protocol

Isolating a highly polar gluco-indole alkaloid from a complex plant matrix requires a strategic, orthogonal approach. The following protocol is designed as a self-validating system, ensuring that each step exploits a specific physicochemical property of 3-dihydrocadambine (polarity, acid-base solubility, and molecular size)[3][4].

Phase 1: Matrix Penetration and Primary Extraction

-

Rationale: 3-dihydrocadambine contains a bulky glucose moiety, rendering it highly polar compared to aglycone alkaloids[2]. Non-polar solvents will fail to extract it.

-

Procedure:

-

Pulverize 10 kg of dried Neolamarckia cadamba bark or Uncaria hooks to a fine powder to maximize surface area.

-

Macerate the biomass in 80% aqueous Methanol (MeOH) at room temperature for 72 hours, repeating three times.

-

Concentrate the combined methanolic extract under reduced pressure at 40°C to yield a crude viscous extract.

-

Phase 2: Liquid-Liquid Partitioning (Polarity Enrichment)

-

Rationale: The crude extract contains lipids, chlorophyll, and polymeric tannins. Sequential partitioning isolates the intermediate-polarity alkaloid fraction.

-

Procedure:

-

Suspend the crude extract in distilled water.

-

Partition sequentially with Hexane (to remove lipophilic impurities) and Ethyl Acetate (EtOAc).

-

Partition the remaining aqueous layer with n-Butanol (BuOH). The EtOAc and BuOH fractions will contain the highest concentration of 3-dihydrocadambine[3].

-

Phase 3: Orthogonal Chromatographic Purification

-

Rationale: Silica gel separates compounds based on adsorption and polarity, while Sephadex LH-20 separates based on molecular size, effectively stripping away dimeric alkaloids and polyphenols[4].

-

Procedure:

-

Silica Gel Column: Load the EtOAc/BuOH fraction onto a silica gel column. Elute using a gradient of Chloroform-Methanol-Water (e.g., 10:7:1). Monitor fractions via Thin Layer Chromatography (TLC).

-

Size Exclusion: Pool fractions showing an Rf value of ~0.38 (Silica gel, CHCl₃:MeOH 6:1) and load them onto a Sephadex LH-20 column, eluting with pure Methanol.

-

Validation: Confirm the purity of the isolated 3-dihydrocadambine via HPLC-UV (λmax at 225 nm and 245 nm) and High-Resolution Mass Spectrometry (HRMS) confirming the molecular weight of ~546.6 g/mol [1][4].

-

Caption: Self-validating isolation workflow for 3-dihydrocadambine from plant matrices.

Conclusion

3-dihydrocadambine represents a highly promising monoterpenoid indole alkaloid with validated multi-target pharmacological profiles. By understanding the chemical causality behind its biosynthesis in Rubiaceae plants—specifically Neolamarckia cadamba and Uncaria species—researchers can optimize extraction workflows. The integration of polarity-guided partitioning with orthogonal chromatography ensures the high-purity isolation required for advanced preclinical drug development, particularly in the fields of anti-inflammatory and cardiovascular therapeutics.

References

- Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids ResearchG

- 3alpha-Dihydrocadambine | C27H34N2O10 | CID 162138 PubChem - NIH

- Hypotensive Principles of Uncaria Hooks1: Isolation of cadambine, 3a-dihydrocadambine and 3/3-isodihydro- cadambine Thieme Connect

- Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegener

- Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology MDPI

- Gluco-indole alkaloids from Nauclea cadamba in Thailand and transformation of 3 alpha-dihydrocadambine into the indolopyridine alkaloid PubMed - NIH

Sources

- 1. 3alpha-Dihydrocadambine | C27H34N2O10 | CID 162138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gluco-indole alkaloids from Nauclea cadamba in Thailand and transformation of 3 alpha-dihydrocadambine into the indolopyridine alkaloid, 16-carbomethoxynaufoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. mdpi.com [mdpi.com]

- 6. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of 3-Dihydrocadambine for Antihypertensive Activity: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the preliminary screening of 3-dihydrocadambine, a naturally occurring indole alkaloid, for its potential antihypertensive activity. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents for hypertension. The guide details a systematic, multi-phase approach, commencing with the isolation and purification of 3-dihydrocadambine from its natural source, followed by robust in vitro and in vivo screening methodologies. Each section is designed to not only provide step-by-step protocols but also to offer insights into the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability. The methodologies described herein are self-validating and grounded in established scientific principles, with comprehensive citations to authoritative sources.

Introduction: The Therapeutic Potential of 3-Dihydrocadambine in Hypertension

Hypertension, or high blood pressure, remains a leading cause of cardiovascular disease worldwide, necessitating the continuous search for novel and effective therapeutic agents[1]. Natural products, with their vast structural diversity, have historically been a rich source of new drugs[2]. 3-Dihydrocadambine, an indole alkaloid found in plants such as Neolamarckia cadamba[3][4], has emerged as a compound of interest. Preliminary studies have indicated that 3α-dihydrocadambine exhibits dose-dependent hypotensive and anti-hypertensive effects in rats, as well as vasodilatory effects in dogs, suggesting its potential as a lead compound for the development of a new class of antihypertensive drugs[5].

This guide outlines a structured workflow for the initial evaluation of 3-dihydrocadambine, from its procurement to the validation of its antihypertensive properties. The presented protocols are designed to be adaptable and serve as a foundational methodology for further, more detailed investigations.

Phase I: Isolation and Purification of 3-Dihydrocadambine

The initial and critical step in the screening process is the procurement of a pure sample of 3-dihydrocadambine. While chemical synthesis is an option[6], isolation from a natural source like Neolamarckia cadamba is often more feasible for preliminary studies.

Extraction of Crude Alkaloid Fraction

This protocol is adapted from methods for extracting phytochemicals from Neolamarckia cadamba leaves[7].

Protocol 2.1: Methanolic Maceration for Crude Alkaloid Extraction

-

Plant Material Preparation: Obtain dried and powdered leaves of Neolamarckia cadamba.

-

Maceration:

-

Place 100g of the powdered leaves in a large glass container.

-

Add 1 liter of methanol to achieve a 1:10 plant material to solvent ratio.

-

Seal the container and allow it to macerate at room temperature for 72 hours with occasional agitation.

-

-

Filtration:

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Collect the filtrate (the methanol extract).

-

-

Concentration:

-

Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

-

Purification by Column Chromatography

The crude extract contains a mixture of compounds. Column chromatography is a standard technique for the purification of individual alkaloids[5][8].

Protocol 2.2: Silica Gel Column Chromatography for 3-Dihydrocadambine Purification

-

Stationary Phase Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

-

Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve a known amount of the crude methanolic extract in a minimal volume of methanol.

-

Adsorb this onto a small amount of silica gel and allow it to dry.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient. For example:

-

100% Hexane

-

95:5 Hexane:Ethyl Acetate

-

90:10 Hexane:Ethyl Acetate

-

...and so on, finishing with 100% Ethyl Acetate and then a more polar solvent like methanol if necessary.

-

-

-

Fraction Collection and Analysis:

-

Collect the eluate in separate fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing 3-dihydrocadambine. A reference standard is highly recommended for comparison.

-

Combine the fractions that show a pure spot corresponding to 3-dihydrocadambine.

-

-

Final Purification:

-

Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 3-dihydrocadambine.

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR and Mass Spectrometry.

-

Caption: Workflow for the isolation and purification of 3-dihydrocadambine.

Phase II: In Vitro Screening for Antihypertensive Activity

In vitro assays provide a rapid and cost-effective means to assess the potential mechanisms of action of a compound before proceeding to more complex and expensive in vivo studies[7].

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The Renin-Angiotensin System (RAS) is a key regulator of blood pressure, and ACE inhibitors are a major class of antihypertensive drugs[9]. This assay will determine if 3-dihydrocadambine can inhibit ACE activity.

Protocol 3.1: Spectrophotometric ACE Inhibition Assay

This protocol is based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to form hippuric acid (HA)[10][11].

-

Reagent Preparation:

-

Assay Buffer: 100 mM Borate buffer (pH 8.3) containing 300 mM NaCl.

-

ACE Solution: Prepare a 100 mU/mL solution of ACE from rabbit lung in the assay buffer.

-

Substrate Solution: Prepare a 5 mM solution of HHL in the assay buffer.

-

Test Compound: Prepare a stock solution of purified 3-dihydrocadambine in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay is <1%). Prepare serial dilutions to determine the IC50.

-

Positive Control: Prepare a stock solution of Captopril (a known ACE inhibitor).

-

-

Assay Procedure:

-

In a microcentrifuge tube, add:

-

20 µL of the test compound solution (or buffer for control).

-

20 µL of the ACE solution.

-

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of the HHL substrate solution.

-

Incubate at 37°C for 60 minutes.

-

Stop the reaction by adding 150 µL of 1 M HCl.

-

-

Extraction and Quantification of Hippuric Acid:

-

Add 1.0 mL of ethyl acetate to each tube and vortex vigorously for 30 seconds.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer 800 µL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Re-dissolve the dried hippuric acid in 1.0 mL of deionized water.

-

Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

| Component | Volume (µL) |

| Test Compound/Control | 20 |

| ACE Solution | 20 |

| Pre-incubation | 10 min at 37°C |

| HHL Substrate | 40 |

| Incubation | 60 min at 37°C |

| 1 M HCl | 150 |

| Table 1: Reaction mixture for ACE inhibition assay. |

In Vitro Vasodilation Assay Using Isolated Aortic Rings

This ex vivo assay directly assesses the ability of 3-dihydrocadambine to relax pre-constricted blood vessels, a key characteristic of many antihypertensive drugs[8].

Protocol 3.2: Vasodilation Assay on Isolated Rat Thoracic Aorta

-

Aorta Preparation:

-

Humanely euthanize a male Wistar rat (250-300g).

-

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit (KH) buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

-

Clean the aorta of adhering fat and connective tissue and cut it into 3-4 mm rings.

-

-

Mounting in Organ Bath:

-

Mount each aortic ring in an organ bath containing KH buffer at 37°C and continuously bubble with 95% O2 and 5% CO2.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.

-

-

Viability and Endothelium Integrity Check:

-

Contract the rings with phenylephrine (PE, 1 µM).

-

Once a stable contraction is achieved, add acetylcholine (ACh, 10 µM) to test for endothelium integrity. A relaxation of >70% indicates an intact endothelium.

-

Wash the rings and allow them to return to baseline.

-

-

Vasodilation Assessment:

-

Pre-contract the aortic rings with PE (1 µM).

-

Once a stable plateau is reached, add cumulative concentrations of 3-dihydrocadambine to the organ bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the initial PE-induced contraction.

-

Construct a concentration-response curve and calculate the EC50 value.

-

Caption: Potential signaling pathways for 3-dihydrocadambine-induced vasodilation.

Phase III: In Vivo Validation of Antihypertensive Activity

In vivo studies are essential to confirm the antihypertensive effects of 3-dihydrocadambine in a living organism and to assess its overall physiological impact.[7] The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized genetic model of human essential hypertension.[12][13]

Acute Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

This study will determine the immediate effect of a single dose of 3-dihydrocadambine on the blood pressure of hypertensive animals.

Protocol 4.1: Acute Blood Pressure Measurement in Conscious SHR

-

Animal Model:

-

Use male SHRs (16-20 weeks old) with established hypertension (systolic blood pressure > 160 mmHg). House the animals under standard laboratory conditions with free access to food and water.

-

-

Blood Pressure Measurement:

-

Acclimatize the rats to the restraint and tail-cuff method for blood pressure measurement for several days before the experiment to minimize stress-induced fluctuations.

-

Measure the basal systolic blood pressure (SBP) and heart rate (HR) of each rat.

-

-

Drug Administration:

-

Divide the rats into groups (n=6-8 per group):

-

Vehicle control (e.g., saline or a suitable vehicle for 3-dihydrocadambine).

-

3-Dihydrocadambine at three different doses (e.g., low, medium, high, determined from preliminary range-finding studies).

-

Positive control (e.g., Captopril, 10 mg/kg).

-

-

Administer the test substances orally (by gavage) or intraperitoneally.

-

-

Post-Dose Monitoring:

-

Measure SBP and HR at regular intervals (e.g., 0.5, 1, 2, 4, 6, and 24 hours) after drug administration.

-

-

Data Analysis:

-

Calculate the change in SBP from the baseline for each group at each time point.

-

Compare the effects of the different doses of 3-dihydrocadambine with the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

| Group | Treatment | Dosage | Route |

| 1 | Vehicle | - | p.o. or i.p. |

| 2 | 3-Dihydrocadambine | Low Dose | p.o. or i.p. |

| 3 | 3-Dihydrocadambine | Medium Dose | p.o. or i.p. |

| 4 | 3-Dihydrocadambine | High Dose | p.o. or i.p. |

| 5 | Captopril | 10 mg/kg | p.o. or i.p. |

| Table 2: Example of experimental groups for the in vivo SHR study. |

Data Interpretation and Future Directions

The successful completion of this preliminary screening will provide valuable data on the antihypertensive potential of 3-dihydrocadambine.

-

Positive In Vitro Results: A significant inhibition of ACE and/or a potent vasodilation effect in isolated aortic rings would provide strong evidence for its antihypertensive potential and give insights into its mechanism of action.

-

Positive In Vivo Results: A dose-dependent reduction in blood pressure in SHRs would confirm its antihypertensive activity in a relevant disease model.

Based on these preliminary findings, future research could focus on:

-

Chronic Efficacy Studies: Evaluating the long-term effects of 3-dihydrocadambine on blood pressure and potential end-organ damage in SHRs.

-

Detailed Mechanistic Studies: Further elucidating the precise molecular targets and signaling pathways involved in its vasodilatory effect.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

-

Lead Optimization: Synthesizing and screening analogues of 3-dihydrocadambine to improve its potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide provides a robust and scientifically sound framework for the initial investigation of 3-dihydrocadambine as a potential antihypertensive agent. By following the detailed protocols for isolation, in vitro screening, and in vivo validation, researchers can systematically evaluate its therapeutic potential. The emphasis on understanding the underlying mechanisms of action will facilitate the rational design of future studies and accelerate the potential development of this promising natural product into a novel treatment for hypertension.

References

-

Guillaume, P., Provost, D., Legrand, P., Godes, M., & Lacroix, P. (2009). Models of cardiovascular disease: measurement of antihypertensive activity in the conscious rat (SHR, DOCA-salt, and Goldblatt hypertension models). Current protocols in pharmacology, Chapter 5, Unit 5.53. [Link]

-

George, J., Meshram, G. A., & Patil, V. R. (2022). Isolation and structural determination of ursane-type triterpene from Neolamarckia cadamba dried leaves. Journal of Applied Pharmaceutical Science, 12(04), 136-141. [Link]

-

Al-Taweel, A. M., Perveen, S., El-Shafae, A. M., Fawzy, G. A., & Khan, A. (2021). Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta. Molecules (Basel, Switzerland), 26(12), 3692. [Link]

-

de la Torre, J. C., & T-lvaro, R. (1994). Spontaneously hypertensive rats. Hypertension, 24(5), 653-656. [Link]

-

Lifeasible. (n.d.). Alkaloid Separation. [Link]

-

Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. [Link]

-

Faraci, F. M., & Heistad, D. D. (1991). Role of Ca2+-Dependent K+ Channels in Cerebral Vasodilatation Induced by Increases in Cyclic GMP and Cyclic AMP in the Rat. Hypertension, 17(5), 667-671. [Link]

-

Devaraju, R. (2019, February 8). What is the simple protocol or method to determine ACE inhibitory activity of peptides? ResearchGate. [Link]

-

George, J., Meshram, G., & Patil, V. (2021). Sono-Maceration - a rapid and inexpensive method for the isolation of ursolic acid from Neolamarckia cadamba leaves. Natural product research, 1-5. [Link]

-

Klocke, R., Kuhlmann, C. R., Stilianakis, N. I., & Luederitz, B. (2000). Role of Voltage-Dependent and Ca2+-Activated K+ Channels in the Regulation of Porcine Coronary Arterial Tone. Journal of Vascular Research, 37(4), 293-301. [Link]

-

Hamilton, R. G., Saunders, G. N., & McLean, S. (1983). The synthesis of 3α- and 3β-dihydrocadambine from secologanin. Canadian Journal of Chemistry, 61(2), 284-288. [Link]

-

International Journal of Creative Research Thoughts. (2024). PHYTOCHEMICAL SCREENING AND ANTIMICROBIAL ACTIVITY OF LEAF AND BARK EXTRACTS OF ANTHOCEPHALUS CADAMBA. [Link]

-

Cicero, A. F. G., & Colletti, A. (2017). Review of Natural Resources With Vasodilation: Traditional Medicinal Plants, Natural Products, and Their Mechanism and Clinical Efficacy. Frontiers in Pharmacology, 8, 987. [Link]

-

Celermajer, D. S., Sorensen, K. E., Gooch, V. M., Spiegelhalter, D. J., Miller, O. I., Sullivan, I. D., ... & Deanfield, J. E. (1992). Endothelium-dependent and -independent vasodilation of large arteries in normoalbuminuric insulin-dependent diabetes mellitus. Arteriosclerosis, Thrombosis, and Vascular Biology, 12(11), 1280-1286. [Link]

-

Patel, D., Kumar, R., Laloo, D., & Hemalatha, S. (2011). Anthocephalus cadamba: A review. Pharmacognosy Journal, 3(18), 72-78. [Link]

-

Hamilton, R. G., & McLean, S. (1981). The synthesis of 3α- and 3β-dihydrocadambine from secologanin. Tetrahedron Letters, 22(30), 2847-2850. [Link]

-

Jackson, W. F. (2007). Potassium channels in regulation of vascular smooth muscle contraction and growth. Advances in pharmacology (San Diego, Calif.), 55, 1-43. [Link]

-

Kumar, P., & Singh, R. (2026). Method for the Extraction and Quantification of Cadambine, Neolamarckia cadamba. 10th Agricultural Graduate Students Conference (AGSC) 2025 on“Sustainable Agriculture and Farmers Well-being: Digitalize, Diversify, Decarbonise and Develop”. [Link]

-

Sharma, A., & Mathur, P. (2022). Neolamarckia cadamba: A Comprehensive review on its Physiological, Ecological, Phytochemical and Pharmacological Perspectives. Journal of Natural Remedies, 22(4), 599-613. [Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. colourcontrast.cc [colourcontrast.cc]

- 3. color | Graphviz [graphviz.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Dual role of calcium-activated potassium channels of high conductance: facilitator or limiter of NO-induced arterial relaxation? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alkaloid Separation - Lifeasible [lifeasible.com]

- 9. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 11. journals.physiology.org [journals.physiology.org]

- 12. web.mit.edu [web.mit.edu]

- 13. graphviz.org [graphviz.org]

Pharmacological Profiling and Isolation Methodologies of 3-Dihydrocadambine: A Technical Whitepaper

Executive Summary

As drug development increasingly pivots toward complex natural product scaffolds, 3-dihydrocadambine (3-DHC) has emerged as a high-value monoterpenoid gluco-indole alkaloid (MIA). Predominantly isolated from the Rubiaceae family—specifically Neolamarckia cadamba (formerly Anthocephalus cadamba) and Uncaria species—this compound exhibits a multi-target pharmacological profile[1].

This whitepaper provides an authoritative synthesis of 3-DHC’s biological activities, detailing the mechanistic pathways and the empirical protocols required for its extraction and in vitro validation. Designed for application scientists and pharmacologists, this guide emphasizes causality in experimental design and self-validating workflows to ensure reproducibility in preclinical research.

Chemical Architecture and Extraction Methodology

3-Dihydrocadambine (C₂₇H₃₄N₂O₁₀, PubChem CID: 162138) features a rigid pentacyclic core fused to a glucopyranosyl moiety[1]. Because it often co-occurs with closely related stereoisomers like 3β-isodihydrocadambine and cadambine, achieving high-purity isolation requires exploiting its specific acid-base partitioning behaviors[2].

Protocol 1: Self-Validating Extraction & Isolation of 3-DHC

Objective: To isolate >95% pure 3-DHC from N. cadamba bark.

-

Preparation & Defatting : Pulverize 1 kg of dried bark and macerate in petroleum ether for 48 hours.

-

Causality: This removes lipophilic waxes and sterols that cause emulsions during downstream liquid-liquid partitioning.

-

Validation Checkpoint: Evaporate a 5 mL aliquot of the ether; the absence of an oily residue confirms complete defatting.

-

-

Methanolic Extraction : Extract the defatted marc with 80% aqueous methanol under reflux (3 × 2 hours).

-

Causality: The polar methanol/water matrix disrupts hydrogen bonds in the plant cellulose, effectively solubilizing polar glycosidic alkaloids[3].

-

-

Acid-Base Partitioning :

-

Acidify the concentrated extract to pH 2.5 using 1M HCl, then wash with ethyl acetate. Discard the organic layer.

-

Basify the aqueous layer to pH 9.5 using NH₄OH, then extract with ethyl acetate.

-

Causality: At pH 2.5, the tertiary amine of 3-DHC is protonated (water-soluble). At pH 9.5, it is deprotonated, driving the now-lipophilic alkaloid into the organic phase.

-

Validation Checkpoint: Perform a Dragendorff’s reagent test on the organic layer. An immediate orange-red precipitate confirms the successful enrichment of alkaloids.

-

-

Chromatographic Resolution : Subject the crude alkaloid fraction to silica gel column chromatography (gradient elution: CHCl₃:MeOH). Final purification is achieved via preparative HPLC to resolve 3-DHC from 3-isodihydrocadambine[2].

Fig 1. Extraction and isolation workflow for 3-dihydrocadambine.

Biological Activities & Mechanistic Pathways

Anti-Inflammatory and Analgesic Efficacy

Recent 4 demonstrate that 3β-dihydrocadambine acts as a potent anti-inflammatory agent[4]. At a dose of 100 mg/kg, it significantly relieves carrageenan-induced paw edema and decreases acetic acid-induced writhing in murine models[4]. Mechanistically, 3-DHC suppresses the secretion of critical inflammatory mediators, including Cyclooxygenase-2 (COX-2), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α)[4].

Protocol 2: In Vitro Anti-Inflammatory Assay (RAW 264.7 Macrophages)

-

Cell Seeding : Plate RAW 264.7 cells at 5×10⁵ cells/well in a 24-well plate. Incubate overnight.

-

Pre-treatment : Treat cells with 10 μg/mL of 3-DHC for 2 hours[4].

-

LPS Challenge : Add 1 μg/mL Lipopolysaccharide (LPS) for 24 hours.

-

Causality: LPS binds to TLR4 receptors, mimicking bacterial infection. This reliably activates the NF-κB pathway to induce downstream COX-2 and cytokine synthesis.

-

-

Quantification : Harvest the supernatant and quantify TNF-α and IL-1β via ELISA.

-

Validation Checkpoint: Run Dexamethasone concurrently as a positive control. If Dexamethasone fails to suppress cytokine levels by at least 50%, the assay plate is invalidated, ensuring system reliability against degraded LPS or compromised cell lines[4].

-

Fig 2. Anti-inflammatory signaling pathway modulation by 3-DHC.

Cardiovascular and Hypotensive Effects

3α-Dihydrocadambine exhibits pronounced dose-dependent hypotensive and anti-hypertensive effects. These effects have been validated in both anesthetized normotensive rats and conscious spontaneously hypertensive rats[5]. The vasorelaxant properties are closely tied to the modulation of endothelial nitric oxide pathways and calcium channel blockade, marking it as a lead compound for cardiovascular therapeutics[5].

Emerging Antiviral and Neuroprotective Potential

Recent computational and network pharmacology studies have expanded the therapeutic horizon for 3-DHC:

-

Antiviral Activity : In silico molecular docking reveals that 3-dihydrocadambine possesses a high docking score against the SARS-CoV-2 spike glycoprotein in its open state, suggesting a potential mechanism to prevent viral entry into host cells[6],[7].

-

Neuroprotection : Network-based approaches exploring Uncaria alkaloids identify 3-DHC as a multi-target ligand[8]. While specific IC50 values for isolated 3-DHC require further empirical validation, the broader alkaloid fraction demonstrates moderate to significant inhibition of Butyrylcholinesterase (BChE), a primary target in Alzheimer's disease management[8].

Fig 3. Multi-target pharmacological network of 3-DHC.

Quantitative Data Synthesis

To facilitate rapid comparison for drug development professionals, the core biological activities and effective dosages of 3-DHC are summarized below:

| Biological Activity | Experimental Model / Target | Effective Concentration / Dose | Key Pharmacological Findings |

| Anti-inflammatory | RAW 264.7 Macrophages (In vitro) | 10 μg/mL | Inhibited secretion of COX-2, IL-1β, and TNF-α. |

| Analgesic / Anti-edema | Carrageenan-induced paw edema (In vivo) | 100 mg/kg | Significantly relieved paw edema and reduced writhing. |

| Hypotensive | Spontaneously Hypertensive Rats | Dose-dependent | Exhibited sustained anti-hypertensive effects. |

| Antiviral | SARS-CoV-2 Spike Glycoprotein | In silico docking | Demonstrated high binding affinity in the open state. |

| Neuroprotective | Butyrylcholinesterase (BChE) | Network prediction | Identified as a multi-target ligand for Alzheimer's pathways. |

References

- PubChem - 3alpha-Dihydrocadambine (CID 162138). National Institutes of Health (NIH).

- A REVIEW ON: PHARMACOGNESTIC AND PHARMACOLOGICAL STUDY OF Anthocephalus cadamba. Journal of Pharmaceutical Negative Results.

- An Overview on Antiviral Potential of Traditional Medicines. IntechOpen.

- 3α-Dihydrocadambine | The Glucoindole Alkaloid. MedChemExpress.

- A Network-Based Approach to Explore the Mechanisms of Uncaria Alkaloids in Treating Hypertension and Alleviating Alzheimer's Disease. MDPI.

- Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids. ResearchGate.

- The best conformation of the 3-isodihydrocadambine.... ResearchGate.

- Gluco-indole alkaloids from Nauclea cadamba in Thailand and transformation of 3 alpha-dihydrocadambine. PubMed / NIH.

Sources

- 1. 3alpha-Dihydrocadambine | C27H34N2O10 | CID 162138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gluco-indole alkaloids from Nauclea cadamba in Thailand and transformation of 3 alpha-dihydrocadambine into the indolopyridine alkaloid, 16-carbomethoxynaufoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. An Overview on Antiviral Potential of Traditional Medicines | IntechOpen [intechopen.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

3-Dihydrocadambine: Chemical Identifiers, Isolation Methodologies, and Pharmacological Applications

Content Type: Technical Whitepaper Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction to 3-Dihydrocadambine

3-Dihydrocadambine is a complex monoterpenoid indole alkaloid with significant pharmacological potential. It is predominantly isolated from the Rubiaceae family, notably from the bark and leaves of Neolamarckia cadamba (the cadamba tree) and various Uncaria species such as Uncaria tomentosa[1][2]. Characterized by a highly functionalized pentacyclic core and a glycosidic linkage, this secondary metabolite has become a focal point in natural product drug discovery. This whitepaper details its critical chemical identifiers, outlines a mechanistically grounded isolation protocol, and explores its emerging role in antiviral and neuroprotective therapeutics.

Chemical Identifiers and Structural Data

To ensure rigorous tracking, reproducibility, and cross-referencing in analytical chemistry and molecular docking databases, a standardized set of chemical identifiers is required. 3-Dihydrocadambine (often referred to as 3α-dihydrocadambine) possesses multiple chiral centers. Its precise stereochemical designation—captured via its InChIKey and SMILES string—is essential for accurate in silico molecular modeling and synthetic validation[1].

Table 1: Quantitative and Structural Identifiers of 3-Dihydrocadambine

| Property | Value |

| CAS Number | 54483-84-0 |

| PubChem CID | 162138 |

| Molecular Formula | C₂₇H₃₄N₂O₁₀ |

| Molecular Weight | 546.6 g/mol |

| IUPAC Name | methyl (1S,15S,16S,17S,21S)-15-hydroxy-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18-oxa-3,13-diazapentacyclo[11.9.0.0²,¹⁰.0⁴,⁹.0¹⁶,²¹]docosa-2(10),4,6,8,19-pentaene-20-carboxylate |

| SMILES | COC(=O)C1=COO[C@H]6CO)O)O">C@@HO |

| InChIKey | HNZGKRAKJFZQAY-SBAWYOAKSA-N |

Pharmacological Significance and Mechanistic Pathways

Recent computational and in vitro studies have elucidated the therapeutic mechanisms of 3-dihydrocadambine, positioning it as a multi-target bioactive compound.

-

Antiviral Activity (SARS-CoV-2): Molecular docking simulations have demonstrated that 3-dihydrocadambine exhibits a high binding affinity (-7.1 kcal/mol) to the SARS-CoV-2 spike glycoprotein[3]. By stabilizing the spike protein in its open state, the alkaloid competitively inhibits viral fusion with the host's ACE-2 receptors. This mechanistic claim is supported by in vitro plaque reduction assays using Uncaria tomentosa extracts, which showed significant viral inhibition[3].

-

Neuroprotection and Antihypertensive Effects: As a prominent Uncaria alkaloid, 3-dihydrocadambine is implicated in network pharmacology models targeting neurodegenerative pathways. Alkaloids from this botanical class have been shown to inhibit butyrylcholinesterase (BChE) and prevent the aggregation of amyloid proteins, presenting a multi-target approach for the management of Alzheimer's disease[4].

Fig 1: Pharmacological targeting and validation pathway of 3-dihydrocadambine.

Extraction and Isolation Protocol

Expertise & Experience: Isolating pure 3-dihydrocadambine from raw plant biomass requires navigating a complex matrix of tannins, saponins, and lipids[2]. The following protocol leverages classic acid-base partitioning. This is a self-validating system : by manipulating the pH, we exploit the protonation state of the alkaloid's tertiary amine, allowing us to selectively shuttle the target molecule between aqueous and organic phases while systematically stripping away impurities.

Step-by-Step Methodology:

-

Biomass Preparation and Defatting:

-

Action: Pulverize 1.0 kg of dried Neolamarckia cadamba or Uncaria tomentosa bark. Macerate in hexanes (3 L) for 48 hours at 25°C. Filter and discard the hexane.

-

Causality: Hexane extraction removes non-polar lipids, waxes, and sterols. If left in the matrix, these highly lipophilic compounds would co-elute during downstream chromatography, severely reducing the resolution of the alkaloid fraction.

-

-

Primary Hydroalcoholic Extraction:

-

Action: Extract the defatted marc with 70% aqueous ethanol (3 x 3 L) under reflux for 2 hours per cycle. Filter and concentrate the combined extracts under reduced pressure (40°C) to yield a crude viscous extract.

-

Causality: The 70% ethanol mixture provides the optimal dielectric constant to solubilize the polar glycosylated indole alkaloid (3-dihydrocadambine) while minimizing the extraction of highly polymeric, water-soluble tannins.

-

-

Acid-Base Partitioning (Self-Validating Phase Switch):

-

Action (Acidification): Suspend the crude extract in 0.5 M HCl to achieve a pH of ~2.0. Partition the aqueous suspension with ethyl acetate (3 x 500 mL). Discard the organic layer.

-